3-(Bromomethyl)pyridazine

Vue d'ensemble

Description

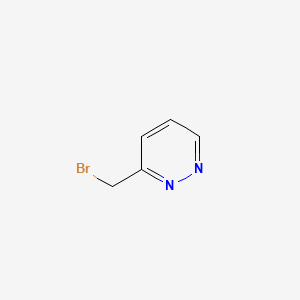

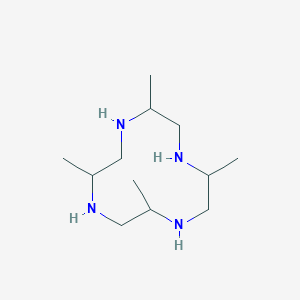

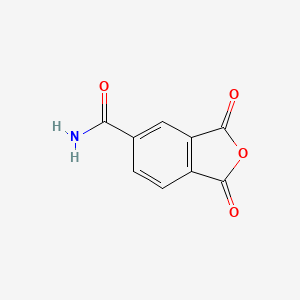

3-(Bromomethyl)pyridazine is a chemical compound with the following structural formula: . It belongs to the pyridazine family of heterocycles.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)pyridazine involves the bromination of pyridazine at the methyl position. Various synthetic routes exist, including direct bromination or substitution of a methyl group with bromine. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)pyridazine consists of a pyridazine ring with a bromomethyl substituent. The bromine atom is attached to the carbon adjacent to the nitrogen atom in the pyridazine ring. The compound’s molecular weight and other physicochemical properties are essential for drug design and interactions .

Chemical Reactions Analysis

3-(Bromomethyl)pyridazine can participate in various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. These reactions allow for the modification of the bromomethyl group and the exploration of its reactivity .

Physical And Chemical Properties Analysis

- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide insights into its electronic and vibrational properties .

Applications De Recherche Scientifique

- Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It was initially exploited in search of cardiovascular drugs and for its use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

- The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .

- The physicochemical properties inherent to the pyridazine ring distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously and make a compelling case for broader application of the pyridazine ring as a privileged structural element in drug design .

Pharmacology and Medicinal Chemistry

Molecular Recognition and Drug Discovery

- Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .

- Various pyridazinone derivatives have been demonstrated to possess antimicrobial properties .

- Pyridazinone derivatives have also been shown to have antidepressant properties .

- Pyridazine and pyridazinone derivatives have shown anti-hypertensive and anticancer activities .

- Various pyridazinone derivatives have been demonstrated to possess anti-hypertensive properties .

- Pyridazinone derivatives have also been shown to have anticancer properties .

- Pyridazine and pyridazinone derivatives have shown antiplatelet and antiulcer activities .

- Various pyridazinone derivatives have been demonstrated to possess antiplatelet properties .

- Pyridazinone derivatives have also been shown to have antiulcer properties .

Antimicrobial and Antidepressant Applications

Anti-hypertensive and Anticancer Applications

Antiplatelet and Antiulcer Applications

Herbicidal and Antifeedant Applications

- Pyridazine derivatives have shown potential applications in optoelectronics .

- They have been used in the development of fluorescent materials and sensors .

- Pyridazine derivatives have been used in [3 + n] cycloaddition reactions .

- These reactions are important tools in the synthesis of heterocyclic rings .

- Pyridazine derivatives have been used as core scaffolds in drug design .

- They have been utilized against a range of biological targets and physiological effects .

- Pyridazine derivatives have been used in the development of agrochemicals .

- They have been used as herbicides .

- The conformation of pyridazine derivatives is influenced by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and those on the proximal oxygen substituents .

- These properties can be of importance in drug-target interactions .

Optoelectronics

Cycloaddition Reactions

Drug Design

Agrochemicals

Molecular Recognition

Pharmaceutical Industry

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(bromomethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUNOCBCPXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615712 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)pyridazine | |

CAS RN |

60023-36-1 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)